1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a methoxytetrahydrothiophene ring, a phenoxyethyl group, and a urea moiety.
Scientific Research Applications
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea may have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, although specific uses would require further research.
Industry: Applications in materials science or as a component in specialized industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea typically involves multiple steps:
Formation of the Methoxytetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxyethyl Group: This step may involve nucleophilic substitution reactions where the phenoxyethyl group is introduced.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxyethyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, aryl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxytetrahydrothiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Mechanism of Action
The mechanism of action for 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-19-15(7-10-21-12-15)11-17-14(18)16-8-9-20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEWPBPOCJIOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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